molecular formula C15H17N3O2S B6471461 4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2640835-13-6

4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B6471461
CAS No.: 2640835-13-6
M. Wt: 303.4 g/mol
InChI Key: VTOKWFARSRBVCQ-UHFFFAOYSA-N
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Description

This compound features a pyridine-2-carboxamide core linked via an ether bridge to a substituted azetidine ring. The azetidine moiety is functionalized with a 3-methylthiophen-2-ylmethyl group, introducing sulfur-based aromaticity and steric bulk.

Properties

IUPAC Name

4-[1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-3-5-21-14(10)9-18-7-12(8-18)20-11-2-4-17-13(6-11)15(16)19/h2-6,12H,7-9H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOKWFARSRBVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in the Pyridine Family

Pyridine derivatives often serve as scaffolds for drug discovery. Key analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Pyridine-2-carboxamide Azetidine-ether + 3-methylthiophene ~357.4 (calculated) Kinase inhibition, CNS targets
2-Chloro-4-iodo-3-methylpyridine Pyridine 2-Cl, 4-I, 3-CH3 267.5 Halogenated intermediates
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine Pyridin-2-amine 4-OCH3, 3-(C≡C-Si(CH3)3) 262.4 Click chemistry substrates
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-DHP 1,4-Dihydropyridine 5-CN, 4-furyl, 2-CH3, 3-CONH(2-MeOPh) ~421.5 Calcium channel modulation

Key Observations :

  • Unlike 1,4-dihydropyridines (DHPs) in , which are redox-active and commonly used in cardiovascular therapeutics, the target compound’s fully aromatic pyridine core may enhance metabolic stability .

Azetidine-Containing Derivatives

Azetidine rings are increasingly used to replace larger heterocycles (e.g., piperidine) for improved pharmacokinetics. Notable comparisons:

Compound Name Azetidine Substituent Linked Group Molecular Weight (g/mol) Biological Relevance
Target Compound 3-Methylthiophen-2-ylmethyl Pyridine-2-carboxamide ~357.4 Likely CNS penetration
{[4-({1-[5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carbonyl]azetidin-3-yl}oxy)phenyl]methyl}(methyl)amine 1,3,4-Oxadiazole-carbonyl 4-Methoxyphenyl + methylamine ~495.6 Enzyme inhibition (hypothetical)
(1S,2R)-2-[(4S)-2-methyl-4-{1-[(1-{4-[(pyridin-4-yl)sulfonyl]phenyl}azetidin-3-yl)methyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinolin-4-yl]cyclopentyl methylcarbamate Pyridin-4-ylsulfonylphenyl Piperidinyl + tetrahydroisoquinoline ~800.1 Probable protease targeting

Key Observations :

  • Azetidine rings in all three compounds contribute to conformational constraint, but the target’s smaller size (vs. piperidine in ) may reduce off-target interactions.

Hypothetical Pharmacokinetic Profile

Property Target Compound 1,4-DHP () Oxadiazole-Azetidine ()
LogP (predicted) ~2.8 (moderate lipophilicity) ~3.5 (highly lipophilic) ~2.1 (polar oxadiazole)
Aqueous Solubility Low Very low Moderate
Metabolic Stability High (aromatic core) Low (DHP oxidation susceptibility) Moderate

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